3-[(2E)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid
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Overview
Description
The compound with the identifier “3-[(2E)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “3-[(2E)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid” involves specific chemical reactions and conditions. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods
Industrial production of the compound with the identifier “this compound” involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process may include the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “3-[(2E)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
Scientific Research Applications
The compound with the identifier “3-[(2E)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of the compound with the identifier “3-[(2E)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. Detailed studies on the molecular targets and pathways involved are essential to understand the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to the compound with the identifier “3-[(2E)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid” include other chemical entities with similar structures and properties. These compounds can be identified using chemical databases and similarity search tools.
Uniqueness
The uniqueness of the compound with the identifier “this compound” lies in its specific chemical structure and properties, which may differ from other similar compounds
Conclusion
The compound with the identifier “this compound” is a valuable chemical entity with diverse applications in scientific research and industry
Properties
IUPAC Name |
3-[(2E)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2/c1-17-10(13)8(9(12)16-17)15-14-7-4-2-3-6(5-7)11(18)19/h2-5,13-14H,1H3,(H2,12,16)(H,18,19)/b13-10?,15-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSUQYOXVGMBBJ-GBVPVGIZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=N)C(=NNC2=CC=CC(=C2)C(=O)O)C(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=N)/C(=N/NC2=CC=CC(=C2)C(=O)O)/C(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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